Reactivity Differentiation: Electrophilic Character of 4-(N-Methyl-N-nitroso)aminoantipyrine versus Non-Nitrosated 4-Aminoantipyrine Analogues
Density functional theory (DFT) calculations comparing antipyrine derivatives demonstrate that 4-nitroso antipyrine exhibits a significantly lower LUMO (lowest unoccupied molecular orbital) value of -2.34 eV compared with non-nitrosated 4-amino analogues, indicating substantially enhanced electrophilic character and reactivity toward nucleophilic biomolecules [1].
| Evidence Dimension | LUMO energy (electrophilicity indicator) |
|---|---|
| Target Compound Data | LUMO = -2.34 eV for 4-nitroso antipyrine derivative |
| Comparator Or Baseline | 4-aminoantipyrine derivative (non-nitrosated): HOMO-LUMO gap = 4.53 eV |
| Quantified Difference | LUMO value more negative by ~2.3 eV relative to non-nitrosated baseline |
| Conditions | DFT computational analysis; frontier molecular orbital calculations |
Why This Matters
This quantitative electrophilicity difference supports the compound's distinct reactivity profile as a potential DNA-alkylating nitrosamine, justifying its procurement for structure-activity relationship (SAR) studies and carcinogenicity risk assessment models that cannot be informed by non-nitrosated antipyrine derivatives.
- [1] Mgbemena N, et al. COMPARATIVE DFT STUDY OF ANTIPYRINE AND ITS DERIVATIVES AS POTENTIAL THERAPEUTIC AGENTS. Journal of the Chemical Society of Nigeria. 2025. View Source
